molecular formula C18H14BrN3O B13693151 5-Bromo-1-(cyanomethyl)-N-methyl-N-phenylindole-2-carboxamide

5-Bromo-1-(cyanomethyl)-N-methyl-N-phenylindole-2-carboxamide

Cat. No.: B13693151
M. Wt: 368.2 g/mol
InChI Key: JOEXXSBQGVPKAD-UHFFFAOYSA-N
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Description

5-Bromo-1-(cyanomethyl)-N-methyl-N-phenylindole-2-carboxamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom at the 5-position, a cyanomethyl group, and a carboxamide group attached to the indole ring. The compound’s unique structure makes it a valuable subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(cyanomethyl)-N-methyl-N-phenylindole-2-carboxamide typically involves multiple steps, starting with the preparation of the indole core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale bromination, followed by cyanomethylation and carboxamidation under controlled conditions. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(cyanomethyl)-N-methyl-N-phenylindole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, cyanomethylation agents, and various oxidizing and reducing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

5-Bromo-1-(cyanomethyl)-N-methyl-N-phenylindole-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-1-(cyanomethyl)-N-methyl-N-phenylindole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, inhibiting their activity and leading to various biological effects. For example, its antiproliferative activity may result from the inhibition of key enzymes involved in cell division .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated indole derivatives and cyanomethyl-substituted indoles. Examples include:

Uniqueness

5-Bromo-1-(cyanomethyl)-N-methyl-N-phenylindole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H14BrN3O

Molecular Weight

368.2 g/mol

IUPAC Name

5-bromo-1-(cyanomethyl)-N-methyl-N-phenylindole-2-carboxamide

InChI

InChI=1S/C18H14BrN3O/c1-21(15-5-3-2-4-6-15)18(23)17-12-13-11-14(19)7-8-16(13)22(17)10-9-20/h2-8,11-12H,10H2,1H3

InChI Key

JOEXXSBQGVPKAD-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC3=C(N2CC#N)C=CC(=C3)Br

Origin of Product

United States

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